molecular formula C17H25N3O4 B034195 Glycyl-leucyl-phenylalanine CAS No. 103213-38-3

Glycyl-leucyl-phenylalanine

Cat. No.: B034195
CAS No.: 103213-38-3
M. Wt: 335.4 g/mol
InChI Key: TVUWMSBGMVAHSJ-KBPBESRZSA-N
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Description

Gly-Leu-Phe is an oligopeptide.

Biological Activity

Glycyl-leucyl-phenylalanine (GLF) is a tripeptide derived from milk proteins, notable for its diverse biological activities. This article explores its mechanisms of action, effects on immune responses, absorption characteristics, and potential therapeutic applications, supported by case studies and research findings.

GLF exhibits several mechanisms that contribute to its biological activity:

  • Phagocytosis Enhancement : GLF has been shown to significantly increase phagocytosis in both human and murine macrophages. This effect is critical for enhancing the immune response, particularly in neonates who are more susceptible to infections .
  • Oxidative Burst Stimulation : Research indicates that GLF stimulates an oxidative burst in polymorphonuclear leukocytes (PMNs), leading to increased superoxide anion production. The peptide's activity is concentration-dependent, with peaks observed at 10910^{-9} M and 10410^{-4} M, suggesting the presence of specific receptors on PMNs .
  • Phosphoinositide Hydrolysis : GLF enhances phosphoinositide breakdown, with maximal inositol trisphosphate (IP3) production occurring at 10710^{-7} M. This pathway is crucial for cellular signaling and response to external stimuli .

Biological Effects

The biological effects of GLF can be summarized as follows:

  • Immune Modulation : By enhancing macrophage activity and PMN oxidative responses, GLF plays a significant role in modulating immune functions, which is particularly beneficial in protecting against infections like Klebsiella pneumoniae .
  • Nutritional Implications : As a peptide derived from milk, GLF may have implications for neonatal nutrition, aiding in the development of the immune system during early life stages .

Absorption Characteristics

The absorption of dipeptides like GLF differs significantly from that of free amino acids. Studies have shown that:

  • Higher Uptake Rates : In newborns, the uptake of glycyl-proline (a related dipeptide) was found to be significantly higher than that of free glycine. This suggests a physiological preference for peptide absorption in young organisms .
  • Celiac Disease Impact : In children with active celiac disease, absorption rates for peptide-linked amino acids were higher compared to free amino acids, indicating that dipeptides maintain their absorption efficacy even under compromised intestinal conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities and implications of GLF:

Study 1: Immune Response Enhancement

In a study examining the effects of milk protein-derived peptides on immune cells, GLF was isolated and demonstrated a significant increase in macrophage phagocytosis. The results indicated that this tripeptide could enhance immune defense mechanisms in neonates .

Study 2: Dipeptide Transport Mechanisms

Research on the transport of dipeptides across intestinal epithelial cells revealed that GLF is absorbed more efficiently than its constituent amino acids. The study emphasized the importance of dipeptide transport systems in neonatal nutrition and development .

Study 3: Celiac Disease and Peptide Absorption

A comparative study involving children with celiac disease showed that peptide-linked glycine and phenylalanine had higher intestinal absorption rates than their free forms, underscoring the therapeutic potential of dipeptides in managing nutrient absorption issues associated with gastrointestinal disorders .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUWMSBGMVAHSJ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908255
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103213-38-3
Record name Glycyl-leucyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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